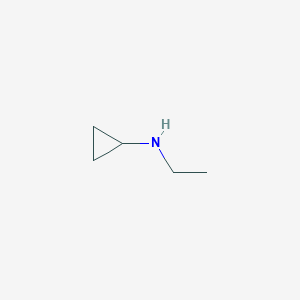

N-ethylcyclopropanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethylcyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-2-6-5-3-4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEZWUGQDAQWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80518734 | |

| Record name | N-Ethylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26389-72-0 | |

| Record name | N-Ethylcyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26389-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N Ethylcyclopropanamine

Strategies for the Direct Synthesis of N-ethylcyclopropanamine and its Derivatives

The synthesis of this compound can be achieved through several strategic routes, leveraging foundational reactions in organic chemistry to construct the core structure.

The formation of this compound can be envisioned through a combination of cyclopropanation and amination reactions. General methods for creating the cyclopropane (B1198618) ring include the reaction of olefins with carbenes or carbenoids, such as those generated from diazo compounds or dihalomethanes. organic-chemistry.org For instance, rhodium(III) catalysts can promote the cyclopropanation of specific alkenes. organic-chemistry.org Following the formation of a cyclopropane ring bearing a suitable functional group (e.g., a carboxylic acid or halide), amination introduces the required nitrogen moiety. Modern approaches emphasize greener methodologies like catalytic asymmetric cyclopropanation and microwave-assisted amination to improve yields and sustainability. smolecule.com

Reductive amination is a highly effective and widely used one-pot method for synthesizing amines from carbonyl compounds. savemyexams.com This reaction involves the initial formation of an imine intermediate from the reaction of an amine with a ketone or aldehyde, which is then reduced in situ to the target amine. savemyexams.com

A specific method for preparing this compound involves the reductive amination of cyclopropylamine (B47189) with acetaldehyde, using sodium triacetoxyborohydride (B8407120) as the reducing agent in a dichloromethane (B109758) solvent. This approach directly yields the desired secondary amine.

Various reducing agents can be employed for reductive amination, each with specific selectivities and reactivities.

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Typical Use |

|---|---|---|

| Sodium triacetoxyborohydride | STAB, NaBH(OAc)₃ | A common and mild reagent for reductive aminations. |

| Sodium cyanoborohydride | NaBH₃CN | Can selectively reduce imines in the presence of aldehydes and is stable in acidic solutions. savemyexams.com |

| Sodium borohydride | NaBH₄ | A versatile reagent that reduces both imines and carbonyl groups. savemyexams.com |

This method is advantageous as it avoids the common problem of over-alkylation that can occur in direct alkylation of amines.

The use of halogenated cyclopropanes as precursors represents a viable pathway for this compound synthesis via nucleophilic substitution. In this approach, a compound such as bromocyclopropane (B120050) can be reacted with ethylamine (B1201723). The ethylamine acts as a nucleophile, attacking the carbon atom bonded to the halogen and displacing the bromide ion to form the C-N bond. savemyexams.comibchem.com

The general reaction is: c-C₃H₅Br + CH₃CH₂NH₂ → c-C₃H₅NHCH₂CH₃ + HBr

This reaction is typically performed by heating the halogenated precursor with a solution of the amine. chemguide.co.uk To drive the reaction to completion and neutralize the hydrogen bromide byproduct, an excess of ethylamine or a non-nucleophilic base is often used. While this is a fundamental reaction for amine synthesis, challenges can include the potential for the product, this compound, to act as a nucleophile itself and react with remaining bromocyclopropane, leading to tertiary amine byproducts. chemguide.co.uk A formal nucleophilic substitution of 2-bromocyclopropylcarboxamides with secondary amides has been described as a method for synthesizing trans-β-aminocyclopropane carboxylic acid derivatives. nih.gov

Achieving enantioselectivity in the synthesis of chiral amines and their derivatives is a significant goal in modern organic chemistry. digitellinc.com One powerful strategy is the use of a chiral base to selectively remove one of two enantiotopic protons, creating a configurationally stable, enantioenriched organometallic intermediate. thieme-connect.de This methodology can be applied to produce chiral derivatives of this compound.

The process typically involves an N-protected substrate, such as N-Boc-N-ethylcyclopropanamine. Deprotonation is carried out using a strong, non-nucleophilic base like sec-butyllithium (B1581126) (s-BuLi) complexed with a chiral ligand. thieme-connect.de The naturally occurring alkaloid (–)-sparteine has historically been the most important chiral ligand for such asymmetric deprotonations, although synthetic surrogates are now also common. thieme-connect.dewhiterose.ac.uk The complexed chiral base selectively deprotonates one of the enantiotopic protons, for example at the methine position of the cyclopropane ring, to yield an enantioenriched lithiated species. thieme-connect.dersc.org This chiral organolithium can then be trapped with an electrophile to afford an optically active product. The absolute configuration can often be controlled by selecting the enantiomer of the chiral ligand. rsc.org

Lithiated derivatives of this compound are potent intermediates for introducing a variety of functional groups onto the cyclopropane ring. This process involves deprotonation with a strong organolithium base followed by quenching the resulting carbanion with a suitable electrophile. The outcome of these reactions can be highly dependent on the choice of electrophile.

A key challenge in the functionalization of this compound is controlling the site of deprotonation. Research has shown that preferential deprotonation of N-tert-butoxycarbonyl-N-ethylcyclopropanamine (N-Boc-N-ethylcyclopropanamine) occurs regioselectively at the cyclopropyl (B3062369) methine position over the ethyl group. thieme-connect.de This selectivity is attributed to the "cyclopropyl effect" and the formation of a dipole-stabilized carbanion at a tertiary position, which is unusual in the presence of an available secondary position on the ethyl group.

The reaction is typically performed using sec-butyllithium (s-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C). The resulting lithiated intermediate can be quenched with various electrophiles to yield 1-substituted N-Boc-N-ethylcyclopropanamine derivatives with high efficiency.

Table 2: Electrophilic Quench of Lithiated N-Boc-N-ethylcyclopropanamine

| Electrophile (E⁺) | Product (E) | Yield (%) |

|---|---|---|

| Methyl iodide | -CH₃ | 94% |

| Allyl bromide | -CH₂CH=CH₂ | 83% |

This regioselective lithiation and subsequent electrophilic quench provide a powerful and direct route to functionalized this compound derivatives that would be difficult to access through other synthetic pathways.

Lithiation and Electrophilic Quench Reactions of this compound Derivatives

Stereochemical Outcomes of Electrophilic Substitution Reactions

Electrophilic substitution reactions are fundamental in organic chemistry, involving the replacement of a functional group, typically hydrogen, with an electrophile. The stereochemical outcome of these reactions is crucial as it determines the three-dimensional arrangement of atoms in the resulting molecule. In the context of this compound, the cyclopropyl group introduces significant steric and electronic effects that influence the stereochemistry of electrophilic substitution.

Generally, electrophilic substitution reactions can proceed with either retention or inversion of the configuration at the reaction center. For aliphatic compounds, an electrophilic attack at a 180° angle to the leaving group can result in an inversion of configuration. The specific stereochemical course is dependent on the reaction mechanism, which can be influenced by factors such as the nature of the electrophile, the substrate, and the reaction conditions.

In reactions involving organophosphorus compounds, which can be analogous in some respects, electrophilic substitution at the phosphorus center typically proceeds with retention of the absolute configuration. This is attributed to the electrophile attacking the front side of the phosphorus atom where a free electron pair is located. While direct studies on the stereochemical outcomes of electrophilic substitution on this compound are not extensively detailed in the provided search results, the general principles of stereochemistry in substitution reactions provide a framework for predicting potential outcomes.

| Reaction Type | General Stereochemical Outcome | Influencing Factors |

| Electrophilic Aliphatic Substitution | Inversion or Retention | Angle of electrophilic attack, nature of substrate and electrophile |

| Electrophilic Substitution at P(III) | Retention of configuration | Front-side attack on the lone pair |

Mechanistic Investigations of Reactions Involving this compound Moieties

The unique structural features of N-cyclopropylimines, derived from compounds like this compound, give rise to a rich and complex array of photochemical and thermal reactions.

Thermal Rearrangements of N-cyclopropylimines and 1,3-Dipolar Cycloadditions

N-cyclopropylimines also undergo thermal rearrangements, although these typically require higher temperatures than their photochemical counterparts. The thermal rearrangement of N-cyclopropylimines, first explored in the context of 1,3-dipolar cycloadditions, can lead to the formation of five-membered rings. Mechanistic studies suggest that this reaction proceeds through a diradical intermediate, similar to the well-known vinylcyclopropane-cyclopentene rearrangement. Flash vacuum pyrolysis has been shown to facilitate the rearrangement of a variety of N-cyclopropylimines at around 350°C.

In some cases, the thermal behavior of N-cyclopropylimines can be manipulated by substituents and reaction conditions. For example, N-t-alkyl-2,2-dichlorocyclopropylimines can rearrange to form either 3-chloropyrroles in polar solvents or 2-chloropyrroles in the presence of a base. This highlights the tunability of the reaction pathways.

Furthermore, N-cyclopropylimines can participate in 1,3-dipolar cycloaddition reactions. The acid-catalyzed rearrangement of cyclopropylimines is a well-established method for synthesizing pyrrolines and has been used in the synthesis of various alkaloids. The mechanism is proposed to involve N-protonation followed by a homoconjugate addition of a nucleophile, leading to a γ-substituted enamine intermediate that subsequently cyclizes.

An in-depth examination of the chemical properties and reaction dynamics of this compound reveals a compound at the intersection of strained ring chemistry and enzymatic metabolism. This article delineates the synthetic methodologies and reaction pathways pertinent to this compound, with a specific focus on the influence of its unique structural features on its chemical behavior.

3 Cyclopropane Ring Strain and its Impact on Reactivity

This compound's reactivity is fundamentally influenced by the inherent strain of its cyclopropane ring. This three-membered carbon ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain.

Angle Strain: The carbon atoms in cyclopropane are sp³ hybridized, which ideally requires bond angles of 109.5°. However, the triangular geometry forces the internal C-C-C bond angles to be 60°. libretexts.orgwikipedia.org This severe deviation from the ideal tetrahedral angle leads to inefficient overlap of the sp³ hybrid orbitals, creating what are known as "bent bonds". This angle strain significantly increases the potential energy of the molecule, making it less stable compared to larger cycloalkanes like cyclopentane (B165970) and cyclohexane. libretexts.org

The combination of these strains results in a high degree of instability, with cyclopropane having a total ring strain of approximately 27.6 kcal/mol. masterorganicchemistry.com This stored energy makes the cyclopropane ring susceptible to ring-opening reactions, as breaking the C-C bonds relieves the strain. masterorganicchemistry.com Consequently, the cyclopropane moiety in this compound can undergo reactions more typical of alkenes, such as additions with certain reagents, where the ring is opened to form a more stable, linear propane (B168953) derivative. wikipedia.org The C-C bonds in cyclopropane are weaker (dissociation energy of ~65 kcal/mol) than typical C-C bonds (80-85 kcal/mol), further highlighting its "spring-loaded" nature and enhanced reactivity. masterorganicchemistry.com

| Strain Type | Contributing Factor | Consequence |

|---|---|---|

| Angle Strain | C-C-C bond angle of 60° (ideal is 109.5°). libretexts.org | Inefficient orbital overlap ("bent bonds"), increased potential energy. libretexts.org |

| Torsional Strain | Eclipsed conformation of adjacent C-H bonds. masterorganicchemistry.com | Repulsive interactions that cannot be relieved by bond rotation. masterorganicchemistry.com |

4 Nucleophilic Substitution Pathways Involving the Amine Functionality

The amine functionality in this compound is a key center for reactivity. The nitrogen atom possesses a lone pair of electrons, making the compound a base and a nucleophile. cymitquimica.com As a nucleophile, this compound can participate in nucleophilic substitution reactions, where it attacks an electron-deficient (electrophilic) center, leading to the formation of a new carbon-nitrogen or heteroatom-nitrogen bond. gauthmath.com

The general mechanism involves the donation of the nitrogen's lone pair to an electrophile, displacing a leaving group. This is a common pathway for the synthesis of more complex molecules derived from this compound. For instance, it can react with alkyl halides or other electrophilic substrates. smolecule.comsmolecule.com The reaction of this compound with benzaldehyde, for example, leads to the formation of an imine, demonstrating the nucleophilic character of the amine. unirioja.es

The efficiency of these reactions is governed by factors such as the steric hindrance around the nitrogen atom and the electrophilicity of the reaction partner. While the cyclopropyl group is relatively small, the ethyl group contributes to the steric environment. These substitution reactions are fundamental in organic synthesis, allowing for the incorporation of the N-ethylcyclopropyl moiety into larger molecular scaffolds. cymitquimica.com

5 Enzymatic Transformations and Dealkylation Mechanisms

The metabolism of amines is a critical process in biochemistry, often catalyzed by enzymes such as the cytochrome P450 (CYP450) family and peroxidases. mdpi.comresearchgate.net The N-dealkylation of cyclopropylamines like this compound serves as a valuable mechanistic probe to understand the pathways of enzymatic oxidation. ku.edu

1 Cytochrome P450-Catalyzed N-Dealkylation

The Cytochrome P450 superfamily of enzymes are major catalysts for drug metabolism, including the N-dealkylation of secondary and tertiary amines. researchgate.netsemanticscholar.org For cyclopropylamines, the mechanism of this transformation has been a subject of significant investigation, particularly concerning whether it proceeds via a Single Electron Transfer (SET) or a Hydrogen Atom Transfer (HAT) pathway. ku.edu

Studies using N-cyclopropyl-N-methylaniline, a close analog of this compound, have provided strong evidence for the HAT mechanism in CYP450-catalyzed N-dealkylation. nih.govrsc.org In this mechanism, the enzyme's active ferryl-oxo species (Compound I) abstracts a hydrogen atom from the carbon adjacent to the nitrogen (the α-carbon). rsc.orgresearchgate.net This generates a carbon-centered radical and a protonated Compound II intermediate, which then recombine ("oxygen rebound") to form an unstable carbinolamine. rsc.orgresearchgate.net This carbinolamine subsequently decomposes non-enzymatically to yield an aldehyde (e.g., formaldehyde (B43269) or acetaldehyde) and the dealkylated amine. semanticscholar.orgrsc.org

Crucially, when the cyclopropyl group is dealkylated, this HAT mechanism leads to the formation of cyclopropanone (B1606653) (which exists as its hydrate (B1144303) in aqueous solution) and N-methylaniline. nih.govacs.org The preservation of the cyclopropane ring in the product is a key piece of evidence against a SET mechanism, which would be expected to cause ring fragmentation. nih.govacs.org Experiments with liver microsomes containing CYP2B1 showed that the metabolism of N-cyclopropyl-N-methylaniline yielded N-methylaniline and N-cyclopropylaniline, without any products resulting from the opening of the cyclopropane ring. nih.gov This strongly supports a conventional C-hydroxylation mechanism via a carbinolamine intermediate. nih.gov

| Proposed Mechanism | Key Intermediate | Predicted/Observed Products | Conclusion |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Carbinolamine nih.gov | Cyclopropanone, N-methylaniline nih.gov | Supported by experimental evidence; no ring-opened products observed. acs.org |

| Single Electron Transfer (SET) | Aminium radical cation ku.edu | Ring-fragmented products (e.g., 3-hydroxypropionaldehyde) | Ruled out for CYP450-catalyzed dealkylation of this substrate. nih.gov |

2 Horseradish Peroxidase-Mediated N-Dealkylation

In contrast to CYP450, Horseradish Peroxidase (HRP) is a well-established SET enzyme. nih.gov When HRP catalyzes the oxidation of N-cyclopropyl-N-methylaniline in the presence of hydrogen peroxide, the reaction proceeds through a distinctly different mechanism. nih.govrsc.org

The process is initiated by a single electron transfer from the amine's nitrogen atom to the enzyme, forming a highly reactive aminium radical cation. nih.gov This intermediate is unstable, and the strained cyclopropyl ring undergoes rapid fragmentation. This ring-opening generates a distonic cation radical, which can then undergo further reactions, such as cyclization or reaction with oxygen, leading exclusively to ring-opened products. nih.gov Studies have shown that HRP oxidation of N-cyclopropyl-N-methylaniline does not produce cyclopropanone. nih.gov Instead, it leads to products like a quinoline (B57606) derivative (from intramolecular cyclization) and other fragments, confirming that the cyclopropane ring is cleaved during the reaction. ku.edunih.gov

This clear difference in reaction products between CYP450 and HRP highlights how the cyclopropylamine structure can be used to differentiate between HAT and SET enzymatic mechanisms. ku.edu While CYP450 preserves the ring structure through a HAT pathway, HRP's SET mechanism leads to its complete fragmentation. nih.govnih.gov

Advanced Characterization and Analytical Techniques in N Ethylcyclopropanamine Research

Spectroscopic Methodologies for Structural Elucidation (Excluding Basic Identification)

Beyond basic spectroscopic identification, advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous structural elucidation of N-ethylcyclopropanamine. These methods provide detailed information about the molecule's connectivity and spatial arrangement. weebly.com While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial structural information, two-dimensional (2D) NMR experiments are required for complete and definitive assignment, particularly for complex or novel derivatives. researchgate.netresearchgate.net

Key 2D NMR techniques applicable to this compound include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the ethyl group protons (CH₃ and CH₂) and between the methine (CH) and methylene (B1212753) (CH₂) protons within the cyclopropyl (B3062369) ring. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively link each proton signal to its corresponding carbon atom in the this compound structure, confirming the C-H framework. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, providing insights into the molecule's conformation. ipb.pt

These advanced methods are particularly vital when analyzing derivatives of this compound, such as N-tert-Butoxycarbonyl-N-ethylcyclopropanamine, where they can confirm the structure and stereochemistry of the final product. researchgate.netspectrabase.comchemicalbook.com

Chromatographic and Mass Spectrometric Approaches for this compound Analysis

Chromatographic separation coupled with mass spectrometry offers unparalleled sensitivity and selectivity for the analysis of this compound, especially in complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This compound, as a secondary amine, lacks a native fluorophore, rendering it invisible to standard fluorescence detectors. However, high-sensitivity analysis can be achieved through pre-column derivatization, a technique that chemically attaches a fluorescent tag to the analyte prior to HPLC separation. scispace.com

Common derivatizing agents for primary and secondary amines include o-phthalaldehyde (B127526) (OPA) in conjunction with a thiol, and 9-fluorenylmethyl chloroformate (FMOC). nih.gov For secondary amines like this compound, reagents such as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) are particularly effective, reacting selectively to form a highly fluorescent product. mdpi.com The resulting derivative can be separated using reversed-phase HPLC and detected with high sensitivity. nih.govtandfonline.com

The general procedure involves mixing the sample with the derivatizing reagent in a suitable buffer, allowing the reaction to complete, and then injecting the mixture into the HPLC system. mdpi.com

Typical HPLC-FLD Parameters for Derivatized Amines

| Parameter | Value | Reference |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | mdpi.com |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 2.8) | mdpi.com |

| Mobile Phase B | Methanol or Acetonitrile | mdpi.com |

| Elution | Gradient | mdpi.com |

| Flow Rate | 0.8 - 1.0 mL/min | mdpi.com |

| Detection | Fluorescence Detector (FLD) | mdpi.com |

| Excitation λ (NBD-Cl) | ~450 nm | mdpi.com |

| Emission λ (NBD-Cl) | ~540 nm | mdpi.com |

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging is a powerful technique used to map the spatial distribution of molecules directly in tissue sections without the need for labels. nih.govresearchgate.netnih.gov A thin section of a biological sample is coated with an energy-absorbing matrix. A laser is then rastered across the sample, desorbing and ionizing analytes at each point, creating a molecular map of the tissue. nih.gov

While specific studies imaging this compound are not available, this technique is widely applied in pharmaceutical development to visualize the distribution of small-molecule drugs and their metabolites in whole-body or specific organ sections. researchgate.netjst.go.jp Theoretically, if this compound were administered in a preclinical study, MALDI imaging could be employed to determine its localization and accumulation in various tissues, such as the brain, liver, or kidneys, providing critical information for pharmacokinetic and pharmacodynamic assessments. nih.gov

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap instruments, provides highly accurate mass measurements (typically with errors <5 ppm). nih.govgeneralmetabolics.com This capability is critical for identifying unknown metabolites in biological samples. By measuring the exact mass of a potential metabolite, its elemental formula can be confidently determined, which is the first step in structural elucidation. criver.comnih.gov

In a hypothetical study of this compound metabolism, samples from in vitro incubations (e.g., with liver microsomes) or in vivo studies would be analyzed by LC-HRMS. nih.gov The data would be mined for signals corresponding to potential biotransformations. Common metabolic pathways for alkylamines include oxidation, N-deethylation, and hydroxylation of the cyclopropyl ring. HRMS would allow for the confident assignment of elemental compositions to these theoretical metabolic products. criver.com

Theoretical Metabolites of this compound and Their Exact Masses

| Compound | Biotransformation | Chemical Formula | Monoisotopic Mass (Da) |

| This compound | Parent Compound | C₅H₁₁N | 85.08915 |

| Metabolite 1 | N-deethylation | C₃H₇N | 57.05785 |

| Metabolite 2 | Ring Hydroxylation | C₅H₁₁NO | 101.08406 |

| Metabolite 3 | Ethyl Hydroxylation | C₅H₁₁NO | 101.08406 |

| Metabolite 4 | N-oxidation | C₅H₁₁NO | 101.08406 |

Tandem Mass Spectrometry (MSn) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MSⁿ) is a technique where an ion of a specific mass-to-charge ratio (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This process provides a fragmentation fingerprint that is characteristic of the molecule's structure.

For this compound (molecular weight: 85.15), the protonated molecule [M+H]⁺ would be observed at m/z 86.0968 in the mass spectrum. Based on the established fragmentation patterns of aliphatic amines, the dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgchemrxiv.org This cleavage results in the formation of a stable, resonance-stabilized iminium cation.

Two primary alpha-cleavage pathways are predicted for this compound:

Loss of a methyl radical (•CH₃): Cleavage of the terminal C-C bond in the ethyl group would result in the formation of a fragment ion at m/z 70.0811.

Loss of the cyclopropyl ring: Cleavage of the C-N bond holding the cyclopropyl group can lead to a fragment corresponding to the ethylamine (B1201723) cation, though loss of radicals from the alkyl side chain is often more favorable. A more likely fragmentation involving the ring is the loss of an ethene molecule (C₂H₄) following ring-opening, a common pathway for cyclopropyl systems.

Predicted Tandem MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

| 86.0968 ([M+H]⁺) | [C₄H₈N]⁺ | 70.0811 | •CH₃ |

| 86.0968 ([M+H]⁺) | [C₃H₈N]⁺ | 58.0651 | C₂H₄ (Ethene) |

Coupling of HPLC with Mass Spectrometry (HPLC-MS/MS) for Complex Mixture Analysis

The combination of High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for quantifying low levels of small molecules in complex biological matrices like plasma, urine, or tissue homogenates. cdc.govresearchgate.netmdpi.com The HPLC system separates the analyte of interest from matrix components, and the MS/MS detector provides highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). mdpi.com

For a small, polar compound like this compound, reversed-phase chromatography can be challenging due to poor retention. Method development often employs ion-pairing agents like heptafluorobutyric acid (HFBA) in the mobile phase to improve retention on C18 columns, or alternatively, utilizes Hydrophilic Interaction Liquid Chromatography (HILIC). cdc.govnih.gov A validated LC-MS/MS method would offer high throughput, accuracy, and precision for quantitative studies. cdc.gov

Typical LC-MS/MS Parameters for Small Amine Analysis

| Parameter | Value | Reference |

| Chromatography | UPLC/HPLC | cdc.gov |

| Column | Reversed-Phase C18 (e.g., with ion-pairing) or HILIC | cdc.govnih.gov |

| Mobile Phase A | Water with 0.1% Heptafluorobutyric Acid (HFBA) or Formic Acid | cdc.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% HFBA or Formic Acid | cdc.gov |

| Ionization | Electrospray Ionization, Positive Mode (ESI+) | cdc.govmdpi.com |

| Detection | Triple Quadrupole (QqQ) Mass Spectrometer | nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) | nationalmaglab.org |

| MRM Transition | e.g., m/z 86.1 → 70.1 | Predicted |

Derivatization Strategies for Enhanced Detection and Spatial Localization

Derivatization is a chemical modification process used to convert an analyte into a product with more favorable properties for analysis. journalajacr.comresearchgate.net For this compound, a secondary amine, derivatization is employed to improve volatility for gas chromatography (GC), enhance retention in reversed-phase high-performance liquid chromatography (HPLC), and increase detection sensitivity by introducing a UV-absorbing or fluorescent tag. journalajacr.comresearchgate.netjfda-online.com

Pre-Column Derivatization Techniques for Amine Analytes

Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to its introduction into the chromatographic system. thermofisher.com This approach is widely used for the analysis of primary and secondary amines, including those with structures similar to this compound. thermofisher.com The resulting derivatives often exhibit improved chromatographic behavior and significantly enhanced detector response. jfda-online.com

Several classes of reagents are available for the pre-column derivatization of secondary amines like this compound. Acylation, for instance, is a common technique for GC analysis that improves volatility and chemical stability. researchgate.net Reagents such as heptafluorobutyrylimidazole can readily form derivatives with amines, making them suitable for electron capture detection (ECD). researchgate.net For HPLC analysis, derivatization aims to attach a chromophore or fluorophore to the molecule. journalajacr.com

A two-step labeling method has been described for the simultaneous determination of primary and secondary amines. science.gov In this method, primary amines are first derivatized with o-phthalaldehyde (OPA), and then secondary amines are derivatized with a reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl). science.gov As a secondary amine, this compound would be targeted by the FMOC-Cl in such a procedure.

The following table summarizes common pre-column derivatization reagents suitable for secondary amines and thus applicable to this compound.

| Derivatization Reagent | Abbreviation | Target Functional Group | Analytical Technique | Purpose |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary and Secondary Amines | HPLC-FLD | Introduces a fluorophore |

| Dansyl chloride | DNS-Cl | Primary and Secondary Amines, Phenols | HPLC-FLD | Introduces a fluorophore |

| 1-Fluoro-2,4-dinitrobenzene (B121222) | FDNB (Sanger's Reagent) | Primary and Secondary Amines | HPLC-UV | Introduces a chromophore |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary and Secondary Amines, Thiols | HPLC-FLD | Introduces a fluorophore |

| Heptafluorobutyrylimidazole | HFBI | Alcohols, Phenols, Amines | GC-ECD | Improves volatility and detection |

| Pentafluorobenzyl bromide | PFBBr | Amines, Phenols, Carboxylic Acids | GC-ECD/MS | Improves volatility and detection |

This table presents a selection of common pre-column derivatization reagents applicable to the analysis of secondary amines.

In-Tissue Derivatization for Endogenous Amine Metabolites

In-tissue derivatization is a powerful technique for the spatial localization of small molecules, including amine metabolites, directly within tissue sections using mass spectrometry imaging (MSI). researchgate.net This method addresses challenges such as low ionization efficiency and signal suppression that can hinder the direct detection of underivatized amines. researchgate.net By applying a derivatization reagent to the tissue surface, the analyte's chemical properties are altered, leading to enhanced signal intensity and specificity in the subsequent MSI analysis. researchgate.net

For primary amines, reagents like coniferyl aldehyde have been successfully used for on-tissue derivatization. chemchart.com While specific applications for this compound are not documented, the principles of in-tissue derivatization for amine-containing compounds are applicable. The reaction of the amine group with the derivatizing agent introduces a charged or easily ionizable tag, which significantly improves its detection by techniques such as matrix-assisted laser desorption/ionization (MALDI)-MSI. researchgate.netchemchart.com This allows for the visualization of the spatial distribution of the amine within the tissue architecture. researchgate.net

The success of in-tissue derivatization relies on several factors, including the choice of reagent, reaction conditions, and the matrix used for MALDI. The reaction must be efficient under conditions that preserve the spatial integrity of the analyte within the tissue.

Reagents for Chromophore and Fluorophore Introduction

The introduction of chromophores (UV-absorbing groups) and fluorophores (fluorescent groups) is a cornerstone of derivatization for HPLC analysis, especially when the analyte lacks a native chromophore or fluorophore, as is the case with this compound. journalajacr.comnih.gov

Chromophoric Reagents: These reagents react with the amine to form a derivative with strong UV absorbance, allowing for sensitive detection using a standard UV-Vis detector. A classic example is 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, which reacts with primary and secondary amines to produce dinitrophenyl (DNP) derivatives that absorb light in the UV region. journalajacr.com

Fluorophoric Reagents: For even higher sensitivity, fluorescent derivatization is employed. Fluorophoric reagents, or fluorophores, react with the amine to yield a highly fluorescent product. These derivatives can be detected at much lower concentrations using a fluorescence detector (FLD). Common fluorogenic reagents for secondary amines include:

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent dansyl derivatives. thermofisher.com

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.com

7-Nitrobenz-2-oxa-1,3-diazole (NBD) derivatives (e.g., NBD-Cl and NBD-F): These reagents react with primary and secondary amines to yield fluorescent adducts. beilstein-journals.org

The choice of reagent depends on several factors, including the reactivity with secondary amines, the stability of the resulting derivative, the excitation and emission wavelengths of the fluorophore, and the potential for interference from reagent byproducts. youtube.com

The following table provides examples of reagents used to introduce chromophores and fluorophores to amine analytes.

| Reagent Type | Reagent Name | Abbreviation | Resulting Derivative | Detection Method |

| Chromophoric | 1-Fluoro-2,4-dinitrobenzene | FDNB | Dinitrophenyl (DNP) derivative | HPLC-UV |

| Chromophoric | Benzoyl Chloride | - | Benzoyl derivative | HPLC-UV |

| Fluorophoric | Dansyl chloride | DNS-Cl | Dansyl derivative | HPLC-FLD |

| Fluorophoric | 9-Fluorenylmethyl chloroformate | FMOC-Cl | FMOC derivative | HPLC-FLD |

| Fluorophoric | 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | NBD derivative | HPLC-FLD |

This interactive table showcases a selection of reagents for chromophore and fluorophore introduction in the analysis of amines.

Theoretical and Computational Studies on N Ethylcyclopropanamine Systems

Quantum Chemical Calculations for Reaction Mechanism Interpretation

Quantum chemical calculations have become an indispensable tool for analyzing reaction mechanisms at the molecular level. mdpi.com By solving the Schrödinger equation for a given system, these methods provide detailed information about the energies and structures of reactants, products, and transient species.

Table 1: Illustrative Energetic Profile for a Hypothetical Ring-Opening of N-ethylcyclopropanamine

| Species | Relative Energy (kcal/mol) |

| This compound (Reactant) | 0.0 |

| Transition State | +15.2 |

| Ring-Opened Intermediate | +5.8 |

| Final Product | -10.5 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations. Actual values would require specific DFT or ab initio calculations.

Many chemical reactions can potentially yield more than one product. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity is the preference for the formation of one stereoisomer over another. youtube.com Quantum chemical calculations can predict these selectivities by comparing the activation energies of the different possible reaction pathways. The pathway with the lower activation energy will be kinetically favored, leading to the major product.

For reactions involving this compound, such as cycloadditions, the orientation of the reactants and the approach trajectory will determine the regio- and stereochemical outcome. nih.gov Computational modeling can be used to explore the potential energy surface of the reaction, identifying the transition states for the formation of all possible products and thereby predicting the product distribution. rsc.org

Computational Modeling of Substituent Effects on Reactivity

The reactivity of a molecule can be significantly altered by the presence of different functional groups, or substituents. Computational modeling is a powerful tool for systematically studying these substituent effects. By introducing various substituents to the this compound scaffold in silico, it is possible to quantify their influence on the molecule's electronic structure and, consequently, its reactivity.

Substituents can exert both electronic and steric effects. nih.gov Electron-donating groups on the cyclopropane (B1198618) ring would be expected to stabilize a positive charge buildup in the transition state of an electrophilic reaction, thus increasing the reaction rate. Conversely, electron-withdrawing groups would have the opposite effect. Steric effects arise from the physical bulk of the substituents, which can hinder the approach of a reactant or favor a particular conformation.

A computational study on the cyclopolymerization of diallylamine monomers demonstrated that steric and electronic factors could explain the experimentally observed regioselectivity. researchgate.net A similar approach for this compound would involve calculating properties such as frontier molecular orbital energies (HOMO and LUMO), atomic charges, and electrostatic potential maps for a series of substituted derivatives.

Table 2: Hypothetical Substituent Effects on the Activation Energy of a Reaction of this compound

| Substituent (on Cyclopropyl (B3062369) Ring) | Electronic Effect | Steric Effect | Calculated Activation Energy (kcal/mol) |

| -H (unsubstituted) | Neutral | Minimal | 15.2 |

| -CH3 | Electron-donating | Small | 13.8 |

| -NO2 | Electron-withdrawing | Medium | 18.5 |

| -C(CH3)3 | Electron-donating | Large | 16.1 |

Note: This table presents hypothetical data to illustrate the trends that might be observed in a computational study of substituent effects.

Application of High-Level Calculations to Sigmatropic Rearrangements

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bond migrates across a pi-system. libretexts.org These reactions are governed by the principles of orbital symmetry, and their feasibility under thermal or photochemical conditions can be predicted by the Woodward-Hoffmann rules. msu.edu High-level quantum chemical calculations, such as coupled-cluster theory (e.g., CCSD(T)), provide very accurate energetic predictions for these types of reactions. rsc.org

While metal-free mdpi.comnih.gov-alkyl shifts in systems like vinylcyclopropanes often require high temperatures, computational studies are exploring the use of transition metal promoters to facilitate these rearrangements under milder conditions. ucdavis.edu For a molecule like this compound, a potential sigmatropic rearrangement would involve the migration of a bond within the cyclopropyl ring or involving the ethyl group. High-level calculations would be essential to accurately model the transition state and determine the energetic feasibility of such a process, as DFT methods can sometimes be less reliable for pericyclic reactions. rsc.org The computational trapping of a transition state for a mdpi.comresearchgate.net-sigmatropic rearrangement has been demonstrated by applying hydrostatic pressure in simulations, showcasing the power of these methods to explore unconventional reaction conditions. researchgate.netacs.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction of a small molecule (a ligand), such as this compound, with a larger molecule, typically a protein or other biological macromolecule (a target). nih.gov These methods are fundamental in drug discovery and design. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when it binds to a target, forming a stable complex. nih.gov The output of a docking simulation is a set of possible binding poses, ranked by a scoring function that estimates the binding affinity. This can provide initial hypotheses about how this compound or its derivatives might interact with a specific biological target.

Molecular dynamics simulations provide a more detailed and dynamic picture of the ligand-target interaction. nih.gov Starting from a docked pose, an MD simulation calculates the motion of the atoms in the system over time, revealing the stability of the binding and the specific interactions (such as hydrogen bonds and van der Waals forces) that hold the complex together. mdpi.com MD simulations are crucial for understanding the behavior of molecules in biological systems. mdpi.comarxiv.org

Applications of N Ethylcyclopropanamine in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

The utility of N-ethylcyclopropanamine in organic synthesis stems from the distinct reactivity of its two primary functional groups. The nitrogen atom, being part of a secondary amine, can participate in a wide range of chemical transformations, including nucleophilic substitutions and additions. Simultaneously, the high ring strain of the cyclopropane (B1198618) moiety allows it to undergo unique ring-opening or rearrangement reactions, providing pathways to more complex cyclic systems that would be difficult to access through other means. This dual reactivity allows this compound to serve as a versatile intermediate in the production of pharmaceuticals and agrochemicals.

Preparation of Substituted N-Containing Heterocycles

One of the most significant applications of this compound is in the synthesis of nitrogen-containing heterocycles. These structural motifs are ubiquitous in natural products and are core components of many pharmaceutical agents.

A well-documented application of this compound is its use in the synthesis of substituted 1-pyrrolines. This transformation is achieved through a novel photochemical reaction known as the N-cyclopropylimine-1-pyrroline rearrangement. acs.orgnih.gov The process begins with the condensation of this compound with an aldehyde or ketone to form an N-cyclopropylimine intermediate. Upon photochemical irradiation, this intermediate undergoes a rearrangement, expanding the three-membered cyclopropane ring into a five-membered 1-pyrroline (B1209420) ring. unirioja.es

This method is highly effective for preparing a variety of substituted 1-pyrrolines in moderate to good yields. unirioja.es The reaction is noted for its high chemoselectivity and straightforward nature, providing a valuable tool for synthetic chemists. unirioja.es The substituents on the final pyrroline (B1223166) ring can be easily varied by changing the carbonyl compound used in the initial step, making it a flexible route to a diverse library of these important heterocycles. unirioja.es

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Intermediate | Product (Substituted 1-Pyrroline) | Yield |

|---|---|---|---|---|

| This compound | Benzaldehyde | N-(phenylmethylidene)-N-ethylcyclopropanamine | 2-ethyl-5-phenyl-1-pyrroline | Good |

| This compound | Acetophenone | N-(1-phenylethylidene)-N-ethylcyclopropanamine | 2-ethyl-5-methyl-5-phenyl-1-pyrroline | Moderate |

| This compound | Cyclohexanone | N-cyclohexylidene-N-ethylcyclopropanamine | 2-ethyl-spiro[cyclohexane-1,5'-pyrroline] | Good |

The synthesis of fused heterocyclic systems, where two or more rings share a bond, is a central goal in medicinal chemistry. airo.co.in While specific examples detailing the use of this compound for this purpose are not extensively documented, the established N-cyclopropylimine-1-pyrroline rearrangement provides a clear potential pathway. By selecting a cyclic ketone or an aldehyde tethered to another ring system as the initial condensation partner, the resulting pyrroline would be fused to the pre-existing ring. This strategy would allow for the construction of intricate polycyclic nitrogen-containing compounds. dntb.gov.ua The development of modular approaches to cyclopropane-fused N-heterocycles is an active area of research, highlighting the importance of these structural motifs. nih.gov

Pyrrolopyrimidines are a class of fused heterocycles that exhibit a wide range of biological activities and are of significant interest in drug discovery. nih.gov The direct synthesis of pyrrolopyrimidine derivatives commencing from this compound is not a commonly reported method. However, its role as a precursor to substituted pyrrolines suggests a potential multi-step pathway. A synthesized pyrroline could, in principle, be further elaborated and cyclized with appropriate reagents to construct an adjacent pyrimidine (B1678525) ring, thus forming the desired pyrrolopyrimidine scaffold. This hypothetical route would leverage the initial ring expansion to build the pyrrole (B145914) portion of the final fused system.

Utilization in Stereoselective Synthesis

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms in a molecule, is crucial in the development of modern pharmaceuticals. masterorganicchemistry.com The N-cyclopropylimine-1-pyrroline photorearrangement has been studied mechanistically, but reports focusing on its stereoselectivity are limited. acs.org Research indicates that the reaction proceeds through a diradical intermediate, and irrespective of the starting imine's stereochemistry (cis or trans), a mixture of product stereoisomers is often formed. acs.org This suggests that the reaction, in its current form, is not highly stereoselective. However, the potential for achieving stereocontrol in cyclopropanation reactions is well-established in other contexts, often using chiral catalysts or auxiliaries. unl.ptresearchgate.net Applying such principles to the this compound system could be a future avenue for developing asymmetric syntheses of chiral pyrrolines.

Contributions to the Synthesis of Complex Molecular Scaffolds

The primary contribution of this compound to the synthesis of complex molecular scaffolds is its function as a precursor to the 1-pyrroline ring system. unirioja.es This five-membered heterocycle is a key structural motif in numerous natural products and pharmaceuticals. nih.gov By providing a straightforward and flexible entry to diversely substituted pyrrolines, this compound enables the construction of more elaborate molecules. These scaffolds are valuable in creating compound libraries for drug discovery, aiming to populate underexplored areas of chemical space with structurally complex and diverse molecules. bham.ac.uk The ability to generate novel molecular frameworks is essential for identifying new therapeutic agents, and building blocks like this compound are fundamental to this effort.

Medicinal Chemistry and Biological Research Applications of N Ethylcyclopropanamine Analogs

Design and Synthesis of Therapeutically Active Compounds Containing N-ethylcyclopropanamine Moieties

The synthesis of therapeutically active compounds incorporating the this compound moiety often builds upon established methods for creating the core cyclopropylamine (B47189) structure. The cyclopropyl (B3062369) group is a prevalent feature in many synthetic compounds explored in medicinal chemistry. frontiersin.org General strategies for synthesizing cyclopropylamines involve processes like the amination of cyclopropanol or the reductive amination of cyclopropanecarboxaldehyde. researchgate.net

A common approach to creating derivatives, particularly 1-phenylcyclopropane structures, involves the α-alkylation of a substituted 2-phenyl acetonitrile with a reagent like 1,2-dibromoethane in the presence of a base. The resulting 1-phenylcyclopropane acetonitrile can then be hydrolyzed to the corresponding carboxylic acid. This acid serves as a versatile intermediate that can be coupled with various amines to generate a library of 1-phenylcyclopropane carboxamide derivatives. The choice of coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like DIPEA (N,N-Diisopropylethylamine), is critical for achieving high yields in the final amide formation step.

Another synthetic route involves the direct modification of pre-existing cyclopropylamine-containing molecules. For instance, diversity-oriented synthesis has been employed to construct libraries of conjugates, allowing for the exploration of various structural motifs to identify compounds with desired therapeutic activities.

Exploration of Biochemical Interactions with Biomolecules

The biochemical interactions of this compound analogs are exemplified by their binding to enzyme targets. A prominent example is the interaction of phenylcyclopropylamine-based inhibitors with the enzyme Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent amine oxidase.

Structural and mass spectrometry analyses have revealed that inhibitors like trans-2-phenylcyclopropylamine (tranylcypromine) form a covalent adduct with the FAD cofactor within the active site of LSD1. nih.gov This irreversible binding is a key feature of its mechanism of inhibition. Molecular docking and dynamics simulations further elucidate these interactions, showing how specific atoms within the ligand form hydrogen bonds and salt bridges with key amino acid residues of the target protein, such as ASP110 in the D3 receptor. frontiersin.org The formation of these stable covalent bonds is responsible for the potent and often irreversible inhibition observed with this class of compounds. nih.gov

The primary area of enzyme inhibition research for this compound analogs has focused on histone demethylases.

Histone Demethylase Inhibition:

Lysine-specific demethylase 1 (LSD1 or KDM1A) is a key epigenetic regulator and a significant target in cancer therapy. nih.govdrugbank.com It removes methyl groups from mono- and dimethylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). wikipedia.org The cyclopropylamine moiety is central to the inhibitory mechanism of a major class of LSD1 inhibitors. drugbank.com Tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor, was one of the first compounds identified as also being a potent inhibitor of LSD1. nih.govnih.gov

The mechanism involves the cyclopropylamine group acting as a substrate mimic. The enzyme oxidizes the amine, leading to the opening of the strained cyclopropane (B1198618) ring. This process results in the formation of a reactive intermediate that covalently binds to the FAD cofactor, thereby irreversibly inactivating the enzyme. nih.gov This mechanism-based inhibition has spurred the development of numerous cyclopropylamine-containing analogs designed for greater potency and selectivity for LSD1 over MAO enzymes.

Investigations into Biological Pathways (e.g., Macroautophagy)

Recent research has connected the activity of this compound analogs to the regulation of fundamental biological pathways, such as macroautophagy (hereafter referred to as autophagy). This link is primarily established through the inhibition of LSD1.

Autophagy is a cellular process for degrading and recycling cellular components to maintain homeostasis. Studies have shown that LSD1 acts as a negative regulator of autophagy. Pharmacological inhibition or genetic knockdown of LSD1 leads to an enhancement of autophagy, characterized by an increase in the protein LC3-II and the formation of autophagosomes. For example, in models of spinal cord injury, inhibiting LSD1 with compounds like tranylcypromine was found to upregulate autophagy, which in turn helped to reduce apoptosis (programmed cell death) in neurons. drugbank.com

The mechanism by which LSD1 inhibition affects autophagy appears to involve the mTOR signaling pathway, a central regulator of cell growth and metabolism. nih.gov Inhibition of LSD1 can suppress the mTOR pathway, which subsequently activates autophagy. These findings suggest that this compound analogs that inhibit LSD1 could be therapeutically valuable for conditions where enhancing autophagy is beneficial, such as in neurodegenerative diseases and certain cancers. drugbank.com

Q & A

Q. How can researchers optimize the synthesis of N-ethylcyclopropanamine derivatives for reproducibility?

Methodological Answer:

- Utilize a stepwise approach involving cyclopropanation (e.g., using zinc-copper couples) followed by ethylamine substitution under controlled pH and temperature .

- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to identify intermediate stability. Adjust solvent polarity (e.g., dichloromethane vs. ethanol) to improve yield .

- Characterize purity using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound and its analogs?

Methodological Answer:

- NMR spectroscopy : Assign cyclopropane ring protons (typically δ 0.5–1.5 ppm) and ethylamine protons (δ 2.5–3.5 ppm) to confirm regiochemistry .

- Infrared (IR) spectroscopy : Identify amine N-H stretches (~3300 cm) and cyclopropane ring vibrations (~1000 cm) .

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. How can researchers validate the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Perform kinetic studies under varying conditions (e.g., polar aprotic solvents like DMF) with alkyl halides to measure reaction rates .

- Use isotopic labeling (e.g., N) to track amine participation in bond formation .

- Compare results with computational models (e.g., DFT calculations) to predict regioselectivity .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound analogs?

Methodological Answer:

- Conduct systematic reviews following Cochrane guidelines to assess study heterogeneity (e.g., dosage, assay protocols) and perform meta-analyses on IC values .

- Replicate conflicting experiments under standardized conditions (e.g., NIH preclinical guidelines for cell viability assays) .

- Validate target interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound-based compounds?

Methodological Answer:

- Synthesize a library of analogs with systematic substitutions (e.g., halogenation at the cyclopropane ring or ethyl chain elongation) .

- Apply multivariate statistical analysis (e.g., principal component analysis) to correlate structural descriptors (logP, polar surface area) with bioactivity data .

- Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with enzymatic targets like monoamine oxidases .

Q. How can researchers mitigate instability issues in this compound hydrochloride formulations?

Methodological Answer:

- Perform accelerated stability studies under varying humidity and temperature (ICH Q1A guidelines) to identify degradation pathways .

- Analyze degradation products via LC-MS and propose protective measures (e.g., lyophilization or inert atmosphere storage) .

- Optimize salt forms (e.g., switching to mesylate or tartrate) to enhance crystalline stability .

Q. What experimental designs are suitable for studying multi-step reaction pathways involving this compound?

Methodological Answer:

- Employ flow chemistry setups to isolate reactive intermediates (e.g., cyclopropane ring-opening species) and prevent side reactions .

- Use F NMR probes to track fluorinated derivatives in real-time reaction monitoring .

- Design orthogonal protection-deprotection strategies for amine groups during functionalization .

Q. How should researchers statistically analyze dose-response data for this compound in preclinical studies?

Methodological Answer:

- Apply nonlinear regression models (e.g., log[inhibitor] vs. response curves) to calculate EC values and Hill coefficients .

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups and control for batch effects .

- Report confidence intervals and effect sizes to comply with NIH transparency guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.